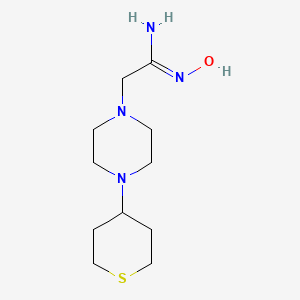
(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The tetrahydro-2H-thiopyran-4-yl piperazine derivative and hydroxyacetimidamide.
Reaction Conditions: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the key intermediates
-
Synthesis of Tetrahydro-2H-thiopyran-4-yl Piperazine
Starting Materials: Tetrahydro-2H-thiopyran and piperazine.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an appropriate solvent like toluene or ethanol.
化学反应分析
Types of Reactions
Nucleophilic Substitution: The primary amine group in the compound can act as a nucleophile, reacting with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy and imidamide groups.
Hydrogen Bonding: Both the piperazine and the amine group can participate in hydrogen bonding, influencing interactions with other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative, while oxidation with KMnO4 could produce a carboxylic acid derivative.
科学研究应用
(Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other interactions with biological targets, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
- 3-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
- 2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol
Uniqueness
(Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide is unique due to the presence of both the hydroxyacetimidamide group and the tetrahydro-2H-thiopyran-4-yl piperazine moiety. This combination of functional groups and heterocyclic rings provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
属性
分子式 |
C11H22N4OS |
|---|---|
分子量 |
258.39 g/mol |
IUPAC 名称 |
N'-hydroxy-2-[4-(thian-4-yl)piperazin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-5-15(6-4-14)10-1-7-17-8-2-10/h10,16H,1-9H2,(H2,12,13) |
InChI 键 |
PZUWTPLWGQCNNX-UHFFFAOYSA-N |
手性 SMILES |
C1CSCCC1N2CCN(CC2)C/C(=N/O)/N |
规范 SMILES |
C1CSCCC1N2CCN(CC2)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


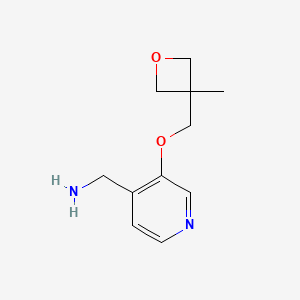
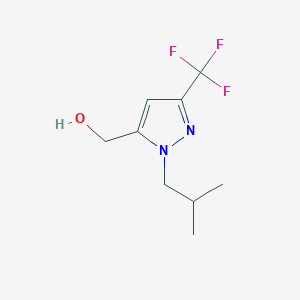
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
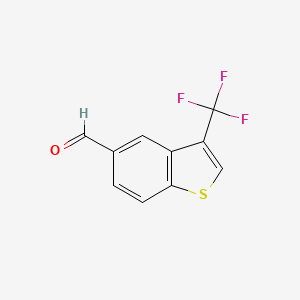
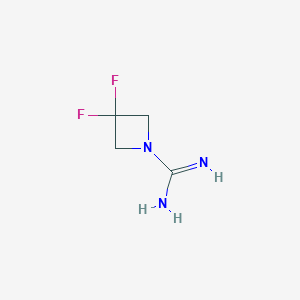
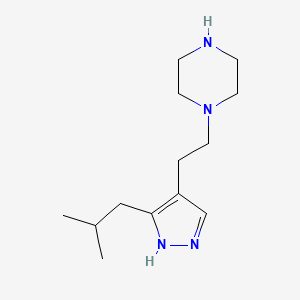
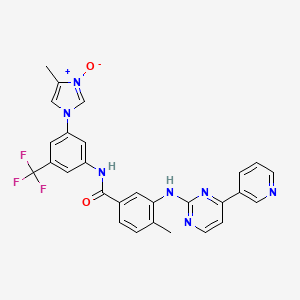
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
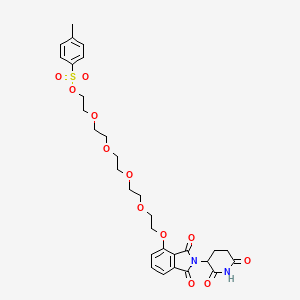
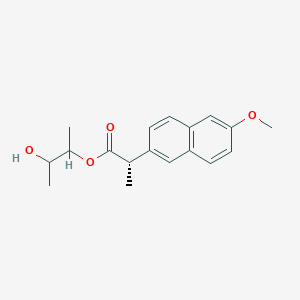
![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)

